molecular formula C21H30O6 B074057 11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione CAS No. 1171-81-9

11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione

Cat. No. B074057
CAS RN: 1171-81-9
M. Wt: 378.5 g/mol
InChI Key: SQPRYYSTJMNHSK-ILNISADRSA-N
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Description

Synthesis Analysis

The synthesis of related steroids, such as 19,21-dihydroxypregn-4-ene-3,20-dione and 11β,19,21-trihydroxypregn-4-ene-3,20-dione, involves complex procedures including the hypoiodite reaction, Henbest acetoxylation, and oxidation steps. These processes highlight the intricate steps required to introduce hydroxyl groups at specific positions on the steroid nucleus (Kirk & Yeoh, 1983).

Molecular Structure Analysis

The structure of steroids is crucial for their biological and chemical properties. Studies on similar compounds involve characterizing their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. These techniques are essential for understanding the molecular framework and functional groups present in the molecule, which are critical for its reactivity and interactions (García‐Martínez et al., 1993).

Chemical Reactions and Properties

Steroids undergo a variety of chemical reactions, including halogenation, epoxidation, and hydroxylation, that modify their structure and enhance their biological activities. For instance, introducing a halogen atom at specific positions can prevent rearrangements and stabilize the molecule for further chemical modifications (Toscano et al., 1977).

Physical Properties Analysis

The physical properties of steroids, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are critical for the purification, formulation, and application of steroid-based compounds. For example, modifications in the steroid nucleus can significantly alter these physical properties, impacting their utility in various scientific applications (Shan et al., 2009).

Scientific Research Applications

Hormone Regulation and Metabolic Syndrome

11Beta-hydroxysteroid dehydrogenase Type 1 and Its Role in Metabolic Syndrome :The enzyme 11Beta-HSD1, by converting inactive glucocorticoids to their active forms, significantly impacts the HPA axis, metabolic syndrome, and immune responses. Studies on genetic defects in 11Beta-HSD1 action revealed abnormalities in the HPA axis with consequences like hyperandrogenism. Experimental studies emphasize 11Beta-HSD1's role in metabolic syndrome and its potential as a therapeutic target through chemical inhibitors, highlighting its critical contribution to normal immune function and metabolic health (Cooper & Stewart, 2009).

Diet and Obesity

Impact of Diet on 11Beta-Hydroxysteroid Dehydrogenase-1 and Obesity :The enzyme's activity in regulating intracellular cortisol concentrations, especially in the context of obesity, is modulated by dietary composition. This review integrates evidence suggesting dietary composition's primary role in increasing intracellular cortisol, thereby contributing to excessive adiposity. It further discusses the linkage between 11Beta-HSD-1, the pentose phosphate pathway, and other metabolic pathways, underscoring diet's significant influence on this enzyme's activity and obesity's pathogenesis (London & Castonguay, 2009).

Future Directions

The future directions for the study and application of “11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione” are not specified in the search results. As a metabolite of Budesonide, it may have potential applications in the study of anti-inflammatory treatments .

properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,16R,17S)-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h7,13-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t13-,14-,15-,16+,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPRYYSTJMNHSK-ILNISADRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CC(C4(C(=O)CO)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3C[C@H]([C@@]4(C(=O)CO)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90922287
Record name 11,16,17,21-Tetrahydroxypregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione

CAS RN

1171-81-9
Record name 16α-Hydroxycortisol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001171819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11,16,17,21-Tetrahydroxypregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11β,16α,17,21-tetrahydroxypregn-4-ene-3,20-dione
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